(R)-4-Amino-5-methoxy-5-oxopentanoic acid
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present. In this case, the compound appears to be an amino acid derivative with an additional methoxy group.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, catalysts, and conditions can greatly affect the outcome of the synthesis12.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound3.
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties45.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity89.Scientific Research Applications
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- Application: Gallic acid is a naturally occurring low molecular weight triphenolic compound. It has emerged as a strong antioxidant and an efficient apoptosis inducing agent .
- Method: It is used in various in vitro, in vivo and in silico studies providing the mode of action, radical scavenging activity, ability to inhibit lipid peroxidation, maintenance of endogenous defense systems and metal ion chelation .
- Results: It has innumerable biological activities such as anticancer, antifungal, antibacterial, antiviral, antiulcer and anticholesterol .
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- Application: Enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .
- Method: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .
- Results: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .
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- Application: R-ALA has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure, making it a promising adjunct therapy for individuals with heart disease or hypertension .
- Method: It is used in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
- Results: It has shown promising results in reducing oxidative stress and lowering blood pressure .
Safety And Hazards
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and methods for improving the synthesis or properties of the compound1213.
Please note that the specific details for each of these categories would depend on the particular compound . For “®-4-Amino-5-methoxy-5-oxopentanoic acid”, more specific information might be available in scientific literature or databases. It’s also important to consult with a qualified professional when handling or studying chemical compounds due to potential risks and complexities involved.
properties
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710433 | |
Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-5-methoxy-5-oxopentanoic acid | |
CAS RN |
26566-13-2 | |
Record name | 1-Methyl hydrogen D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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